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Compound of Interest

Compound Name:
D-(+)-2-Phosphoglyceric Acid

Sodium Hydrate

CAS No.: 70195-25-4

Cat. No.: B562615

Get Quote

Introduction: The Central Role of D-(+)-2-
Phosphoglyceric Acid in Glycolysis
D-(+)-2-Phosphoglyceric Acid (2-PGA) is a critical metabolic intermediate in the glycolysis

pathway, the universal process for cellular energy production.[1][2] As a three-carbon sugar

acid, 2-PGA occupies a pivotal position, acting as the substrate for the enzyme enolase and

the product of phosphoglycerate mutase.[2][3] Its concentration and flux are intimately tied to

the overall state of cellular metabolism.[4] This central role makes 2-PGA an indispensable

substrate for in vitro enzyme kinetic studies, enabling detailed investigation of enzyme function,

inhibitor screening, and drug development.[5]

This guide provides an in-depth exploration of the use of 2-PGA as a substrate, focusing on the

kinetic analysis of enolase. It offers detailed, field-proven protocols and explains the rationale

behind experimental choices to ensure data integrity and reproducibility.
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Proper handling and storage of 2-PGA are paramount for reliable and reproducible kinetic

assays. The stability of the substrate directly impacts the accuracy of measured enzyme

velocities.

Property Value Source

Chemical Formula C₃H₇O₇P [3]

Molecular Weight 186.06 g/mol [3]

CAS Number 3443-57-0 [2]

Appearance White to off-white powder Commercially available

Solubility Soluble in water (20.3 mg/mL) [3]

Storage Store desiccated at -20°C [6]

Expert Insights on Handling:

Stock Solutions: Prepare concentrated stock solutions (e.g., 100 mM) in high-purity water.[6]

Aliquot into single-use volumes to minimize freeze-thaw cycles, which can lead to

degradation.[6]

pH Considerations: 2-PGA is an acidic molecule. When preparing solutions, ensure the final

pH of the stock is adjusted to neutral or the desired assay buffer pH to avoid altering the

reaction conditions.

Purity Verification: For sensitive kinetic studies, the purity of 2-PGA is crucial. Contamination

with its isomer, 3-phosphoglyceric acid (3-PGA), can interfere with assays involving

phosphoglycerate mutase or coupled enzyme systems.

Application 1: Kinetic Analysis of Enolase (EC
4.2.1.11)
Enolase (phosphopyruvate hydratase) is a metalloenzyme that catalyzes the reversible

dehydration of 2-PGA to phosphoenolpyruvate (PEP), a high-energy intermediate.[4][7] This
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reaction is the ninth step of glycolysis.[7] Due to its critical role and its overexpression in certain

cancers and pathogens, enolase is a significant target for therapeutic development.

Reaction Mechanism & Assay Principle
The enolase reaction is a metal-dependent dehydration.[7] Two divalent cations, typically Mg²⁺,

are required in the active site for catalytic activity.[7]

Enolase Catalyzed Reaction
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Caption: Reversible dehydration of 2-PGA to PEP by Enolase.

Directly monitoring this reaction is difficult as neither 2-PGA nor PEP has a distinct absorbance

signature. Therefore, a coupled enzyme assay is the standard method.[8] The production of

PEP is coupled to the reactions catalyzed by pyruvate kinase (PK) and lactate dehydrogenase

(LDH).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://proteopedia.org/w/Enolase
https://proteopedia.org/w/Enolase
https://proteopedia.org/w/Enolase
https://www.benchchem.com/product/b562615/docs?utm_src=pdf-body-img#application-notes-and-protocols-for-d-2-phosphoglyceric-acid-in-enzyme-kinetics
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/129/030/mak178bul.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562615?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Logic of the Coupled System:

Enolase converts 2-PGA to PEP.

Pyruvate Kinase (PK) transfers the phosphate group from PEP to ADP, producing pyruvate

and ATP. This step is irreversible and drives the reaction forward.

Lactate Dehydrogenase (LDH) reduces pyruvate to lactate, consuming NADH in the

process.

The rate of enolase activity is directly proportional to the rate of NADH oxidation, which can be

continuously monitored by the decrease in absorbance at 340 nm.
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Caption: Workflow for the coupled spectrophotometric assay of Enolase.
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Protocol: Spectrophotometric Assay for Enolase
Kinetics
This protocol is designed to determine the Michaelis-Menten kinetics of enolase using 2-PGA

as the substrate.

1. Reagent Preparation:

Assay Buffer: 100 mM Triethanolamine, pH 7.4, 2 M KCl, 500 mM MgSO₄. (Causality:

Triethanolamine provides stable buffering capacity at physiological pH. High concentrations

of KCl and MgSO₄ are optimal for enolase activity, with Mg²⁺ being an essential cofactor).[7]

Substrate (2-PGA) Stock: 56 mM solution in deionized water. Prepare fresh or thaw a single-

use aliquot.

ADP Solution: 20 mM in deionized water. Prepare fresh.

NADH Solution: 7 mM in Assay Buffer. Prepare fresh and protect from light.

Coupling Enzymes: A commercially available, stabilized mixture of Pyruvate Kinase (PK) and

Lactate Dehydrogenase (LDH) is recommended for consistency (e.g., Sigma-Aldrich P-

0294).

Enolase Solution: Prepare a working solution of enolase (e.g., 0.25 - 0.5 units/mL) in a cold

buffer containing a stabilizing agent like BSA (e.g., 15 mM Tris-HCl, 0.02% BSA, pH 7.4).

2. Assay Procedure (for a 3 mL final volume):

Prepare Master Mix: In a 15 mL tube, prepare a master mix for the desired number of

reactions (plus extra). For each reaction, combine:

2.43 mL Assay Buffer

0.20 mL ADP Solution

0.05 mL NADH Solution

0.10 mL PK/LDH Enzyme Mix

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://proteopedia.org/w/Enolase
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562615?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Equilibration: Pipette 2.78 mL of the Master Mix into a quartz cuvette. Add 0.1 mL of the

Enolase Enzyme Solution. Mix gently by inversion and incubate in the spectrophotometer at

25°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating

pyruvate or PEP.

Initiate Reaction: Start the reaction by adding 0.1 mL of the 56 mM 2-PGA solution.

Immediately mix by inversion.

Data Acquisition: Record the absorbance at 340 nm every 15 seconds for 5-10 minutes. The

rate should be linear for at least the first few minutes.

Blank Reaction: Perform a control reaction by replacing the Enolase Enzyme Solution with

the enzyme diluent to measure any substrate-independent NADH degradation.

3. Data Analysis:

Calculate the Rate of Reaction: Determine the rate of absorbance change per minute

(ΔA₃₄₀/min) from the linear portion of the curve. Subtract the rate of the blank reaction.

Convert to Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity. The

molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Activity (μmol/min/mL) = (ΔA₃₄₀/min) / (ε × path length) × 1000

Where path length is typically 1 cm.

Determine Kinetic Parameters: Repeat the assay with varying concentrations of 2-PGA (e.g.,

from 0.1x Km to 10x Km). Plot the initial velocity (V₀) against the substrate concentration [S].

Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. A Kₘ value of 1.52

mM has been reported for enolase from S. thermophilus.[9]
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Parameter Description Typical Value

Kₘ for 2-PGA
Michaelis constant; substrate

concentration at ½ Vₘₐₓ.

~0.1 - 2 mM (Varies by

species)[9]

Vₘₐₓ

Maximum reaction velocity at

saturating substrate

concentration.

Enzyme and concentration

dependent

pH Optimum
The pH at which the enzyme

exhibits maximum activity.
~7.2 - 7.6[8]

Temperature Standard assay temperature. 25°C

Application in Drug Discovery and High-Throughput
Screening (HTS)
The enolase kinetic assay described is highly adaptable for HTS of potential inhibitors.[5] The

robust, continuous nature of the spectrophotometric readout allows for rapid screening of large

compound libraries.

Modifications for HTS:

Miniaturization: The assay can be scaled down to a 96- or 384-well plate format.[1][8]

Detection Method: While UV-absorbance at 340 nm is standard, fluorometric coupled assays

are also available, offering higher sensitivity.[6][8] These assays often couple the reaction to

the production of hydrogen peroxide, which is then detected with a fluorometric probe.[1][8]

Self-Validation: When screening for inhibitors, it is crucial to run counter-screens against the

coupling enzymes (PK/LDH) to eliminate false positives that inhibit these enzymes instead of

the primary target, enolase.

By providing a reliable method to quantify enolase activity, the use of 2-PGA as a substrate is

fundamental to discovering novel therapeutics targeting metabolic pathways.[5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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